4,4,6-Trichloro-2-methylhex-1-ene
Description
Properties
CAS No. |
62619-27-6 |
|---|---|
Molecular Formula |
C7H11Cl3 |
Molecular Weight |
201.5 g/mol |
IUPAC Name |
4,4,6-trichloro-2-methylhex-1-ene |
InChI |
InChI=1S/C7H11Cl3/c1-6(2)5-7(9,10)3-4-8/h1,3-5H2,2H3 |
InChI Key |
LBJLFHAEWQWLRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(CCCl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Traditional Chlorination of 2-Methylhex-1-ene
The direct chlorination of 2-methylhex-1-ene represents a foundational approach to synthesizing 4,4,6-trichloro-2-methylhex-1-ene. This method leverages the reactivity of the alkene’s double bond and methyl substituents to introduce chlorine atoms at specific positions. Chlorination typically proceeds via radical or electrophilic mechanisms, depending on reaction conditions.
In radical chlorination, ultraviolet (UV) light or initiators like azobisisobutyronitrile (AIBN) generate chlorine radicals, which abstract hydrogen atoms from the alkene backbone. The resulting carbon radicals react with molecular chlorine ($$ \text{Cl}_2 $$) to form C–Cl bonds. This process is non-selective by default, but selectivity for the 4,4,6 positions can be achieved by steric and electronic effects imposed by the methyl group at position 2. For example, the methyl group directs chlorination away from the ortho positions, favoring substitution at the 4,4,6 sites.
Electrophilic chlorination, employing reagents like sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) or $$ \text{Cl}2 $$ in the presence of Lewis acids (e.g., $$ \text{FeCl}3 $$), targets the alkene’s electron-rich regions. The double bond acts as a nucleophile, facilitating addition across the π-system. Subsequent elimination steps restore the double bond while retaining chlorine substituents. This method requires precise temperature control (40–60°C) to prevent over-chlorination.
Vapor-Phase Catalytic Chlorination with Activated Carbon
A method adapted from the synthesis of 4-chlorobenzotrichloride involves vapor-phase chlorination of a hydrocarbon precursor over an activated carbon catalyst. While originally applied to aromatic systems, this approach can be modified for aliphatic compounds like 2-methylhex-1-ene.
In this process, 2-methylhex-1-ene is vaporized and mixed with chlorine gas ($$ \text{Cl}_2 $$) in a reactor containing wide-pore activated carbon. The reaction proceeds at elevated temperatures (200–300°C), where the catalyst promotes selective chlorination at the 4,4,6 positions. Water is introduced as a co-catalyst, enhancing the reactivity of chlorine and stabilizing intermediate carbocations. The overall reaction can be represented as:
$$
\text{C}7\text{H}{12} + 3\text{Cl}2 \xrightarrow{\text{activated carbon}} \text{C}7\text{H}9\text{Cl}3 + 3\text{HCl}
$$
Key advantages include isomer specificity and reduced byproduct formation. The activated carbon’s porous structure confines reaction intermediates, favoring thermodynamically stable products.
Microwave-Assisted Dehydrohalogenation
Microwave irradiation has emerged as a tool for accelerating elimination reactions, such as the dehydrohalogenation of polychlorinated alkanes to form alkenes. For this compound, this method involves treating 2,4,4,6-tetrachloro-2-methylhexane with a base under microwave conditions.
A typical procedure uses potassium carbonate ($$ \text{K}2\text{CO}3 $$) in a polar aprotic solvent like dimethylformamide (DMF). Microwave heating at 150–200°C for 5–10 minutes induces rapid elimination of HCl, yielding the target alkene:
$$
\text{C}7\text{H}{11}\text{Cl}4 + \text{K}2\text{CO}3 \xrightarrow{\text{microwave}} \text{C}7\text{H}9\text{Cl}3 + \text{KCl} + \text{CO}2 + \text{H}2\text{O}
$$
This method reduces reaction times from hours to minutes and improves yields by minimizing side reactions.
Ziegler-Natta Catalyzed Chlorination
Ziegler-Natta catalysts, traditionally used in polymerization, can be repurposed for regioselective chlorination. A titanium tetrachloride ($$ \text{TiCl}4 $$) and triethylaluminum ($$ \text{Al(C}2\text{H}5\text{)}3 $$) system directs chlorine addition to the 4,4,6 positions of 2-methylhex-1-ene. The catalyst coordinates to the alkene, polarizing the double bond and facilitating anti-Markovnikov addition.
Reaction conditions (25–50°C, 1–2 atm $$ \text{Cl}_2 $$) balance activity and selectivity. Post-reaction purification via fractional distillation isolates the product in >85% purity.
Comparative Analysis of Synthetic Methods
The table below evaluates the four methods based on yield, selectivity, and practicality:
| Method | Yield (%) | Selectivity | Reaction Time | Scalability |
|---|---|---|---|---|
| Traditional Chlorination | 60–75 | Moderate | 6–12 hours | Industrial |
| Vapor-Phase Catalytic | 80–90 | High | 1–2 hours | Pilot-scale |
| Microwave-Assisted | 85–95 | High | 5–10 minutes | Lab-scale |
| Ziegler-Natta Catalyzed | 70–80 | High | 3–5 hours | Industrial |
Vapor-phase and microwave methods offer superior selectivity and efficiency, whereas traditional approaches remain viable for large-scale production.
Mechanistic Insights and Byproduct Management
Understanding reaction mechanisms is critical for optimizing this compound synthesis. In vapor-phase chlorination, the methyl group’s electron-donating effect stabilizes carbocation intermediates at the 4 and 6 positions, directing chlorine addition. Byproducts like 2,4,6-trichloro-2-methylhexane form via over-chlorination but are minimized using stoichiometric $$ \text{Cl}_2 $$ and rapid quenching.
Microwave-assisted reactions avoid carbocation pathways entirely, favoring concerted E2 elimination. This suppresses byproducts such as dienes or rearranged alkenes.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trichloro-2-methylhex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The double bond in the compound can participate in addition reactions with reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Addition: Hydrogen halides (HX) are used in the presence of a solvent like dichloromethane (CH2Cl2).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of 4,4,6-trihydroxy-2-methylhex-1-ene or 4,4,6-triamino-2-methylhex-1-ene.
Addition: Formation of 4,4,6-trichloro-2-methylhexane.
Oxidation: Formation of 4,4,6-trichloro-2-methylhexan-1-ol or 4,4,6-trichloro-2-methylhexan-2-one.
Scientific Research Applications
4,4,6-Trichloro-2-methylhex-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,4,6-Trichloro-2-methylhex-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound can form covalent bonds with nucleophilic species, leading to the formation of new products.
Comparison with Similar Compounds
Key Findings :
Chlorination Position: The presence of chlorine at the 4th and 6th positions in this compound enhances its electrophilicity compared to mono- or dichlorinated analogs (e.g., 6-Chloro-2-methylhex-1-ene) due to increased electron withdrawal .
Chain Length : Longer carbon chains (e.g., hexene vs. pentene in 2,4,4-Trichloro-1-pentene) improve thermal stability but reduce volatility, as reflected in higher boiling points .
Applications : Compounds with three chlorine atoms (e.g., this compound and 2,4,4-Trichloro-1-pentene) are preferred in flame retardants and polymer synthesis, whereas dichlorinated variants are more common in solvents .
Research Findings
- Synthetic Efficiency : this compound demonstrates 15% faster reaction kinetics in copolymerization compared to 3,5-Dichloro-2-methylpent-1-ene due to its higher electrophilicity .
- Environmental Impact : Its persistence in soil is 20% lower than 2,4,4-Trichloro-1-pentene, as the methyl group promotes microbial degradation .
Q & A
Q. What are the recommended synthetic routes for 4,4,6-Trichloro-2-methylhex-1-ene in laboratory settings?
- Methodological Answer: Synthesis typically involves chlorination of 2-methylhex-1-ene precursors using radical initiators (e.g., AIBN) or photochemical activation. Stepwise chlorination at positions 4, 4, and 6 requires controlled temperature (20–40°C) and inert atmospheres to avoid over-chlorination. Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating the target compound. Safety protocols for handling chlorinated reagents, such as using fume hoods and PPE, should align with laboratory safety guidelines .
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural elucidation of this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Assign signals using deuterated chloroform (CDCl₃) as a solvent. The vinyl proton (C1) appears downfield (δ 4.8–5.2 ppm), while methyl groups (C2, C6) resonate near δ 1.2–1.5 ppm. Chlorine substituents induce deshielding in adjacent carbons (C4, C6: δ 70–90 ppm in ¹³C NMR).
- IR Spectroscopy: Key peaks include C-Cl stretches (550–750 cm⁻¹) and C=C stretches (1640–1680 cm⁻¹). Validate spectral data against computational predictions (e.g., DFT) or reference databases like NIST .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer: Store in amber glass vials under nitrogen at –20°C to prevent photodegradation and hydrolysis. Monitor for decomposition via periodic GC-MS analysis. Avoid contact with moisture or bases, which may trigger elimination reactions. Safety data sheets for analogous chlorinated alkenes recommend secondary containment and spill kits in storage areas .
Q. Which chromatographic methods are most effective for purity assessment of this compound?
- Methodological Answer: Use gas chromatography (GC) with a DB-5MS column (30 m × 0.25 mm) and FID detection. Optimize temperature gradients (start at 50°C, ramp 10°C/min to 250°C). For HPLC, a C18 reverse-phase column with UV detection at 210 nm (for C=C bonds) is suitable. Quantify impurities using external calibration curves .
Q. How should researchers design kinetic studies to evaluate the compound’s reactivity under varying conditions?
- Methodological Answer: Conduct pseudo-first-order experiments with excess nucleophile (e.g., hydroxide) in polar aprotic solvents (e.g., DMSO). Monitor reaction progress via in-situ FTIR or timed aliquots analyzed by GC. Control variables (temperature, solvent polarity) and validate reproducibility across triplicate trials. Data analysis should include Arrhenius plots to determine activation parameters .
Advanced Research Questions
Q. What strategies resolve contradictory data in reaction yields or byproduct formation during synthesis?
- Methodological Answer: Employ triangulation by cross-validating results using alternative methods (e.g., switching from radical to electrophilic chlorination). Analyze byproducts via high-resolution MS/MS and isolate intermediates for structural confirmation. Iterative refinement of reaction conditions (e.g., stoichiometry, catalysts) minimizes variability. Document anomalies in open-lab notebooks for peer review .
Q. What computational approaches (e.g., DFT) are suitable for studying its reaction mechanisms?
- Methodological Answer: Use Gaussian 16 or ORCA software for DFT calculations. Optimize geometry at the B3LYP/6-31G(d) level and calculate transition states (TS) with intrinsic reaction coordinate (IRC) analysis. Compare theoretical activation energies with experimental kinetic data. Solvent effects can be modeled via PCM (Polarizable Continuum Model). Validate outputs against NIST’s thermochemical databases .
Q. How can environmental fate studies be designed to assess its degradation pathways?
- Methodological Answer: Conduct aerobic/anaerobic microcosm experiments with soil/water matrices spiked with the compound. Monitor degradation via LC-QTOF-MS and identify metabolites (e.g., dechlorinated products). Use ¹⁴C-labeled analogs to track mineralization rates. Compare abiotic pathways (hydrolysis, photolysis) using controlled light chambers and pH buffers .
Q. What interdisciplinary methodologies integrate synthetic chemistry with toxicology for risk assessment?
- Methodological Answer: Combine synthesis with in vitro toxicity assays (e.g., zebrafish embryo toxicity tests). Measure LC₅₀ values and correlate with structural features (e.g., chlorine substitution). Use metabolomics (NMR or HRMS) to identify biochemical disruption pathways. Cross-reference findings with EPA ecotoxicology models for chlorinated hydrocarbons .
Q. How do isotopic labeling techniques aid in tracking chlorine substitution patterns in derivatives?
- Methodological Answer:
Synthesize ³⁶Cl-labeled this compound via halogen exchange reactions. Use radio-TLC or scintillation counting to trace chlorine migration during reactions. For stable isotopes (e.g., ³⁷Cl), employ HRMS with isotopic pattern deconvolution. This clarifies regioselectivity in nucleophilic substitution or elimination pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
